molecular formula C16H15N3O2 B2526889 3-(2-methyl-1,3-benzoxazol-6-yl)-1-(4-methylphenyl)urea CAS No. 861210-66-4

3-(2-methyl-1,3-benzoxazol-6-yl)-1-(4-methylphenyl)urea

Cat. No.: B2526889
CAS No.: 861210-66-4
M. Wt: 281.315
InChI Key: UWQAHKAXWUNLEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methyl-1,3-benzoxazol-6-yl)-1-(4-methylphenyl)urea is a useful research compound. Its molecular formula is C16H15N3O2 and its molecular weight is 281.315. The purity is usually 95%.
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Scientific Research Applications

Urea in Dermatological Treatments

Urea is a well-established compound in dermatology, known for its emollient and keratolytic properties. Its efficacy as a monotherapy for conditions associated with dry and scaly skin is notable, and it is used in the treatment of a wide range of dermatological conditions. Urea formulations have been successfully used for ichthyosis, xerosis, atopic dermatitis/eczema, contact dermatitis, radiation-induced dermatitis, psoriasis/seborrheic dermatitis, onychomycosis, tinea pedis, keratosis, pruritus, and dystrophic nails. Furthermore, urea is utilized as a penetration enhancer in combination with other medications, enhancing their efficacy. Despite its potent dermatological applications, urea is generally well-tolerated, with mild irritation being the most common side effect, indicating its safety and tolerability as a topical drug (Pan et al., 2013).

Biological Roles of Urea

Urea's biological roles extend beyond dermatological applications. It has been reported to have therapeutic effects against various pathological conditions and also exhibits certain toxic effects. The therapeutic roles of urea include increased growth, improved digestion, reduced hepatic dysfunction, induction of tumor cell apoptosis, and neuroprotective properties. On the flip side, it can also lead to decreased excretion of other nitrogenous compounds, increased oxidative stress, impaired beta-cell glycolysis, endothelial dysfunction, loss of synapsis, and decreased olfaction. These findings highlight the dual nature of urea, necessitating cautious use, especially in individuals with chronic kidney disease. The comprehensive understanding of urea's biological roles provides a foundation for future research aimed at elucidating the mechanisms of its therapeutic effects (Adeyomoye et al., 2022).

Benzoxazole Derivatives

Benzoxazole derivatives, a class to which N-(2-methyl-1,3-benzoxazol-6-yl)-N'-(4-methylphenyl)urea belongs, have significant pharmacological activities. They are pivotal in medicinal chemistry for the development of pharmaceutically active molecules. Minor changes in the benzoxazole moiety can lead to therapeutic changes in drug molecules, underlining the importance of this heterocyclic scaffold. These derivatives have been shown to exhibit potent and significant activities against various diseases. This comprehensive review of benzoxazole derivatives sheds light on their biological potential and encourages further research to synthesize novel derivatives with enhanced effectiveness and safety (Kamal et al., 2020).

Properties

IUPAC Name

1-(2-methyl-1,3-benzoxazol-6-yl)-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-10-3-5-12(6-4-10)18-16(20)19-13-7-8-14-15(9-13)21-11(2)17-14/h3-9H,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQAHKAXWUNLEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)N=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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